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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral analysis of (R)-(-)-5,5'-Bis[di(3,5-
di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-
DTBM-SEGPHOS. As a privileged chiral phosphine ligand, its structural confirmation is
paramount for its application in asymmetric catalysis. This document outlines the expected data
from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses, details the experimental protocols for obtaining this data, and presents a logical
workflow for the analysis process.

Spectral Data Summary

Precise spectral data for the free (R)-DTBM-SEGPHOS ligand is not consistently published in
peer-reviewed literature; the data presented is often for its metal complexes. The following
tables summarize the expected quantitative data based on its known structure and available
data from its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: NMR data is predicted based on the ligand's structure. Chemical shifts (&) are reported in
ppm. The solvent is assumed to be CDCls.
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) ) Expected
Predicted Chemical o
Nucleus . Multiplicity Structural
Shift (8) )
Assignment
sip ~-151t0 -25 ppm Singlet (s) PAr2
H 7.0-7.5ppm Multiplet (m) Aromatic CH
5.9-6.1 ppm Singlet (s) 0O-CH2-0
3.6 -3.9 ppm Singlet (s) Ar-OCHs
1.2-1.5ppm Singlet (s) -C(CHs)s
13C 155 - 165 ppm Singlet (s) C-O (Aromaitic)
_ C-P & C-C(CHs)s
140 - 150 ppm Singlet (s) )
(Aromatic)
125 - 135 ppm Singlet (s) C-H (Aromatic)
100 - 105 ppm Singlet (s) 0O-CH2-0
55 - 60 ppm Singlet (s) Ar-OCHs
34 - 36 ppm Singlet (s) -C(CHs)s
30 - 32 ppm Singlet (s) -C(CHs)s

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data corresponds to the [(R)-DTBM-SEGPHOS]|NICl2 complex and is
characteristic of the ligand's vibrational modes.[1]
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Wavenumber (cm~?) Intensity Assignment
2955 Strong C-H Stretch (Aliphatic, t-Butyl)
1439 Medium C=C Stretch (Aromatic)
1407 Medium C=C Stretch (Aromatic)
1391 Medium C-H Bend (t-Butyl)
1223 Strong C-0O Stretch (Aryl Ether)
C-O Stretch (Aryl Ether) & P-Ar
1112 - 1135 Strong
Stretch
1049 Medium C-O Stretch (Dioxole)
1002 Medium C-H In-plane Bend (Aromatic)
) C-H Out-of-plane Bend
844 Medium .
(Aromatic)
) C-H Out-of-plane Bend
805 Medium

(Aromatic)

Table 3: Mass Spectrometry (MS) Data

Note: The analysis of the free ligand is typically performed using soft ionization techniques like

Electrospray lonization (ESI).
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Parameter Value Source | Comment
Molecular Formula C74H10008P2 [21[3114]
Molecular Weight 1179.53 g/mol [2][3][4]

For High-Resolution MS
Calculated [M+H]* 1180.6864 m/z

(HRMS)

For High-Resolution MS
Calculated [M+Na]* 1202.6683 m/z

(HRMS)

_ For [(R)-DTBM-

Experimental Data Found: 1271.5919 m/z

SEGPHOSINICI> [M-CIJ*[1]

Experimental Protocols

(R)-DTBM-SEGPHOS is an air-sensitive solid, requiring careful handling under an inert
atmosphere (e.g., nitrogen or argon) during sample preparation.[5]

2.1 NMR Spectroscopy

o Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of (R)-DTBM-SEGPHOS
into an NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCls). Cap the
NMR tube securely before removing it from the glovebox.

e Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune the probe for 1H, 13C, and
31P nuclei.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to
achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak
(CDCls at 7.26 ppm).

e 3P NMR Acquisition: Acquire a proton-decoupled 3P NMR spectrum. An external standard
(e.g., 85% HsPOa4 at 0.0 ppm) is typically used for referencing.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A longer acquisition
time with more scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C. Reference the spectrum to the solvent peak (CDCls at 77.16 ppm).
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2.2 IR Spectroscopy

o Sample Preparation (ATR): The use of a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. Inside a
glovebox, place a small, representative sample of the solid (R)-DTBM-SEGPHOS directly
onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample
spectrum over a range of 4000-400 cm~1.

o Data Processing: The final spectrum is automatically ratioed against the background by the
instrument software.

2.3 Mass Spectrometry (ESI-MS)

o Sample Preparation: Inside a glovebox, prepare a stock solution of (R)-DTBM-SEGPHOS in
a high-purity solvent like acetonitrile or methanol at a concentration of approximately 1
mg/mL.

 Dilution: Create a dilute solution for injection by taking an aliquot of the stock solution and
diluting it with the same solvent to a final concentration of 1-10 pug/mL. This prevents detector
saturation.

o Data Acquisition: Infuse the sample solution into the ESI source via a syringe pump. Acquire
the mass spectrum in positive ion mode over a relevant m/z range (e.g., 1000-1500 amu).
Key parameters to optimize include capillary voltage, drying gas flow, and fragmentor
voltage.

o HRMS Analysis: For accurate mass determination, use a Time-of-Flight (TOF) or Orbitrap
mass analyzer to obtain high-resolution data, allowing for molecular formula confirmation.

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization
of (R)-DTBM-SEGPHOS.
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Click to download full resolution via product page

Caption: Workflow for the spectral analysis of (R)-Dtbm-segphos.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3029178?utm_src=pdf-body-img
https://www.benchchem.com/product/b3029178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3029178?utm_src=pdf-custom-synthesis
https://diposit.ub.edu/dspace/bitstream/2445/186109/1/718065.pdf
https://www.chemscene.com/product/566940-03-2.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/692484
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91180975.htm
https://www.spectrumchemical.com/cas/566940-03-2
https://www.benchchem.com/product/b3029178#spectral-data-analysis-of-r-dtbm-segphos-nmr-ir-ms
https://www.benchchem.com/product/b3029178#spectral-data-analysis-of-r-dtbm-segphos-nmr-ir-ms
https://www.benchchem.com/product/b3029178#spectral-data-analysis-of-r-dtbm-segphos-nmr-ir-ms
https://www.benchchem.com/product/b3029178#spectral-data-analysis-of-r-dtbm-segphos-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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